Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including cyano, iodophenyl, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . This is followed by further cyclization and functionalization steps to introduce the pyrrole and iodophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({2-cyano-3-[3-ethoxy-4-(propionyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate: Similar structure but with different substituents on the phenyl ring.
Methyl 3-amino-2-((2’-cyanobiphenyl-4-yl)methylamino)benzoate: Contains a biphenyl group instead of the iodophenyl group.
Uniqueness
Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the iodophenyl group, which can participate in specific substitution reactions, and the combination of cyano and pyrrole groups, which provide a versatile platform for further chemical modifications.
Properties
CAS No. |
5505-83-9 |
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Molecular Formula |
C27H26IN3O3S |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
ethyl 2-[[2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H26IN3O3S/c1-4-34-27(33)24-22-7-5-6-8-23(22)35-26(24)30-25(32)19(15-29)14-18-13-16(2)31(17(18)3)21-11-9-20(28)10-12-21/h9-14H,4-8H2,1-3H3,(H,30,32) |
InChI Key |
SRZAQVKJWRPZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)I)C)C#N |
Origin of Product |
United States |
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